Methyl 5-bromo-4-cyano-2-nitrobenzoate
Description
Methyl 5-bromo-4-cyano-2-nitrobenzoate is a multifunctional aromatic ester characterized by a benzoate backbone substituted with bromine (C5), cyano (C4), and nitro (C2) groups. The electron-withdrawing substituents (nitro, cyano) and bromine atom influence its reactivity, stability, and physical properties, making it a versatile intermediate for further functionalization .
Properties
IUPAC Name |
methyl 5-bromo-4-cyano-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)6-3-7(10)5(4-11)2-8(6)12(14)15/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGKSIIIKBWRBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)Br)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds

Key Observations :
- Substituent Effects: The nitro group in the target compound increases thermal stability compared to non-nitrated esters like methyl palmitate .
- Reactivity : Bromine at C5 enables coupling reactions absent in simpler esters (e.g., methyl 4-nitrobenzoate).
- Solubility: Polar substituents (nitro, cyano) enhance solubility in dipolar aprotic solvents (e.g., DMSO) relative to aliphatic esters .
Spectroscopic Characterization
- ¹H NMR : The aromatic protons adjacent to electron-withdrawing groups (e.g., H3 and H6) exhibit deshielding (δ ~8.5–9.0 ppm). Methyl ester protons resonate at δ ~3.9 ppm .
- ¹³C NMR: Nitro and cyano groups cause significant deshielding of adjacent carbons (C2: ~150 ppm, C4: ~115 ppm).
- FTIR: Strong absorption bands for NO₂ (~1520 cm⁻¹), CN (~2240 cm⁻¹), and ester C=O (~1720 cm⁻¹) .
Comparatively, methyl shikimate () lacks nitro/cyano groups, resulting in simpler spectra dominated by ester and hydroxyl signals.
Reactivity Highlights :
- Nitro Reduction : Catalytic hydrogenation yields an amine derivative, useful in drug synthesis.
- Cyano Hydrolysis: Forms a carboxylic acid under acidic conditions.
- Bromine Functionalization : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


